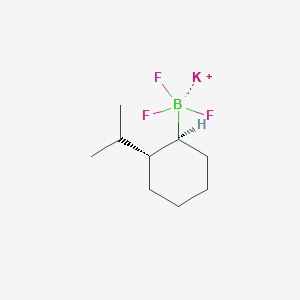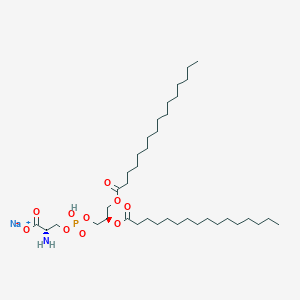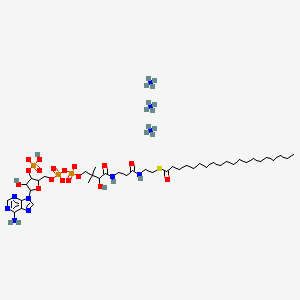
Sodium HEPES; WAS-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is widely recognized for its remarkable pH buffering capacity between 6.8 and 8.2, making it an essential tool in biological and biochemical research . Sodium HEPES is extensively employed in cell biology, biochemical, and biological research due to its versatility and minimal interaction with metal ions .
准备方法
Synthetic Routes and Reaction Conditions
Sodium HEPES can be synthesized by neutralizing HEPES free acid with sodium hydroxide. The free acid is added to water and titrated with approximately one-half mole equivalent of sodium hydroxide to the desired pH . Alternatively, equimolar concentrations of HEPES and sodium HEPES can be mixed in equal volumes and back-titrated to the appropriate pH .
Industrial Production Methods
In industrial settings, sodium HEPES is produced by combining HEPES free acid with sodium hydroxide under controlled conditions to ensure the desired pH and purity. The solution is then filtered, concentrated, and dried to obtain the final product .
化学反应分析
Types of Reactions
Sodium HEPES primarily undergoes buffering reactions, maintaining a stable pH in various biological and biochemical processes. It does not bind to metal ions such as magnesium, calcium, manganese(II), or copper(II), making it suitable for enzyme reactions that might be inhibited by metal chelation .
Common Reagents and Conditions
The common reagents used in the preparation of sodium HEPES include HEPES free acid and sodium hydroxide. The reaction conditions typically involve adjusting the pH to the desired level using these reagents .
Major Products Formed
The major product formed from the reaction of HEPES free acid and sodium hydroxide is sodium HEPES, which is a stable and effective buffering agent .
科学研究应用
Sodium HEPES is extensively used in various scientific research applications, including:
Cell Culture: It is used to stabilize the pH of cell culture media, providing a stable environment for cell growth and maintenance.
Biochemical Research: Sodium HEPES is employed in protein purification, enzyme assays, and other biochemical processes due to its minimal interference with biological molecules.
Medical Research: It is used in various diagnostic assays and as a component of preservation solutions for organs and tissues.
Industrial Applications: Sodium HEPES is used in the manufacturing of pharmaceuticals and other biotechnological products.
作用机制
Sodium HEPES exerts its effects by maintaining a stable pH in biological and biochemical systems. It acts as a buffering agent, neutralizing excess acids or bases to maintain the desired pH range. The molecular targets and pathways involved include various enzymes and biochemical processes that require a stable pH for optimal activity .
相似化合物的比较
Sodium HEPES is unique among buffering agents due to its zwitterionic nature and minimal interaction with metal ions. Similar compounds include:
CAPS (3-(Cyclohexylamino)-1-propanesulfonic acid): Another Good’s buffer with a different pH range.
CHES (2-(Cyclohexylamino)ethanesulfonic acid): A buffering agent with a similar pH range but different chemical properties.
MOPS (3-(N-Morpholino)propanesulfonic acid): A buffering agent used in similar applications but with different buffering capacities.
Sodium HEPES stands out due to its versatility, exceptional buffering capacity, and minimal interaction with metal ions, making it a preferred choice in various research domains .
属性
分子式 |
C8H19N2NaO5S |
|---|---|
分子量 |
278.30 g/mol |
IUPAC 名称 |
sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate;hydrate |
InChI |
InChI=1S/C8H18N2O4S.Na.H2O/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;;/h11H,1-8H2,(H,12,13,14);;1H2/q;+1;/p-1 |
InChI 键 |
ZNJHFNUEQDVFCJ-UHFFFAOYSA-M |
规范 SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium](/img/structure/B12063431.png)
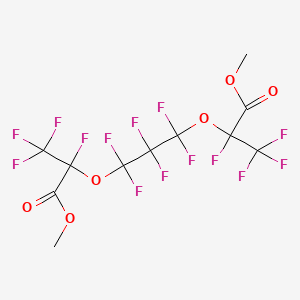

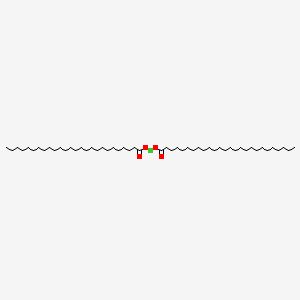

![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)
